

Comparative study of different synthetic routes to 10-Undecen-1-ol

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Compound of Interest

Compound Name: 10-Undecen-1-ol

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A Comparative Guide to the Synthetic Routes of 10-Undecen-1-ol

For Researchers, Scientists, and Drug Development Professionals

10-Undecen-1-ol, a versatile long-chain unsaturated alcohol, is a valuable building block in the synthesis of various fine chemicals, pharmaceuticals, and polymers. Its terminal double bond and primary alcohol functionality allow for a wide range of chemical modifications. This guide provides a comparative analysis of different synthetic routes to **10-Undecen-1-ol**, offering insights into their respective methodologies, performance metrics, and overall efficiency. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific application.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic pathways to **10-Undecen-1-ol**, allowing for a direct comparison of their performance.

Synthetic Route	Starting Material	Key Reagents	Reaction Time	Temperature (°C)	Yield (%)	Key Advantages	Key Disadvantages
LiAlH ₄ Reduction	10-Undecenoic acid	Lithium aluminum hydride (LiAlH ₄), THF	0.5 - 1 hour	0 to room temp.	~97% ^[1]	High yield, fast reaction, well-established laboratory method.	Use of pyrophoric and water-sensitive LiAlH ₄ , requires anhydrous conditions.
Bouveault-Blanc Reduction	Methyl undec-10-enoate	Sodium (Na), Isopropanol	~15 minutes	0 to room temp.	~96% ^[2]	High yield, rapid, avoids expensive hydrides, safer than traditional Bouveault-Blanc.	Requires handling of metallic sodium, a highly reactive metal.

Hydroboration-Oxidation	10-Undecene	9-Borabicyclo[3.3.1]nonane (9-BBN), THF, H ₂ O ₂ , NaOH	Several hours	Room temp.	80-95% (typical) [3][4][5]	High regioselectivity (anti-Markovnikov), avoids harsh reagents.	Multi-step process, borane reagents can be sensitive.
Industrial Production via Castor Oil	Castor Oil	Steam (pyrolysis), Reducing agent	Multi-step	500-600 (pyrolysis)	Variable	Utilizes a renewable feedstock, scalable for industrial production.	High energy input for pyrolysis, generates byproducts.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Reduction of 10-Undecenoic Acid with Lithium Aluminum Hydride (LiAlH₄)

This method is a highly efficient laboratory-scale synthesis of **10-Undecen-1-ol**.

Procedure:

- In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (1.50 g, 40.76 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is prepared.

- The suspension is cooled to 0 °C using an ice bath.
- A solution of 10-undecenoic acid (5.0 g, 27.17 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred LiAlH_4 suspension over a period of 30 minutes.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.
- The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water to decompose the excess LiAlH_4 and the aluminum salts.
- The resulting mixture is filtered, and the organic layer is separated.
- The aqueous layer is extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel (eluent: 4% ethyl acetate in hexane) to afford **10-Undecen-1-ol** as a colorless oil (yield: 4.48 g, 97%).

Bouveault-Blanc Reduction of Methyl undec-10-enoate

This modified Bouveault-Blanc reduction offers a high-yield and rapid synthesis using a sodium dispersion.

Procedure:

- To a stirred solution of methyl undec-10-enoate (0.50 mmol) in hexane, add isopropanol (2.25 mmol).
- Cool the mixture to 0 °C in an ice bath.
- Add a commercially available sodium dispersion (e.g., Na-D15, 2.25 mmol) portion-wise over 5 minutes.
- After the addition, allow the reaction mixture to stir at room temperature for an additional 10 minutes.

- The reaction is quenched by the addition of water.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The residue is purified by column chromatography (hexanes, then 20% EtOAc/hexane) to yield **10-Undecen-1-ol** (96% yield).

Hydroboration-Oxidation of 10-Undecene

This two-step procedure provides the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol.

Procedure (Generalised):

Step 1: Hydroboration

- In a dry flask under an inert atmosphere, 10-undecene is dissolved in anhydrous THF.
- A solution of 9-BBN (0.5 M in THF) is added dropwise at room temperature.
- The reaction mixture is stirred at room temperature for several hours to ensure complete hydroboration.

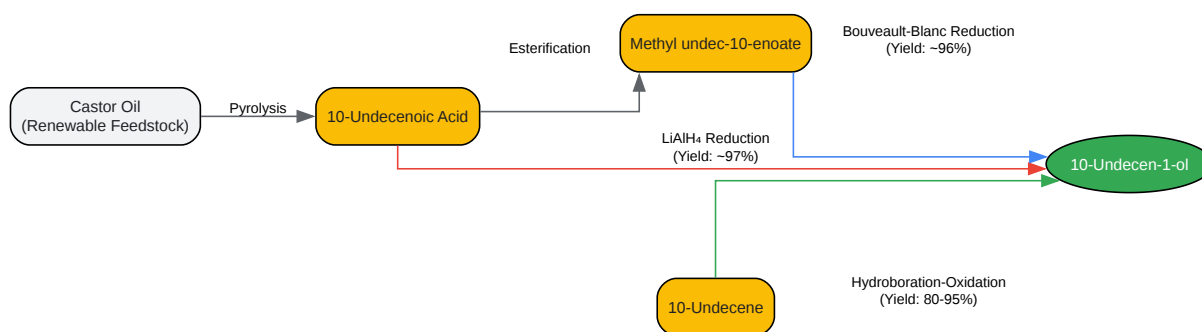
Step 2: Oxidation

- The reaction mixture is cooled in an ice bath, and a solution of sodium hydroxide (e.g., 3M) is carefully added.
- Hydrogen peroxide (e.g., 30% aqueous solution) is then added dropwise, maintaining the temperature below 25 °C.
- After the addition, the mixture is stirred at room temperature for a few hours.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
- Purification by distillation or column chromatography yields **10-Undecen-1-ol**.

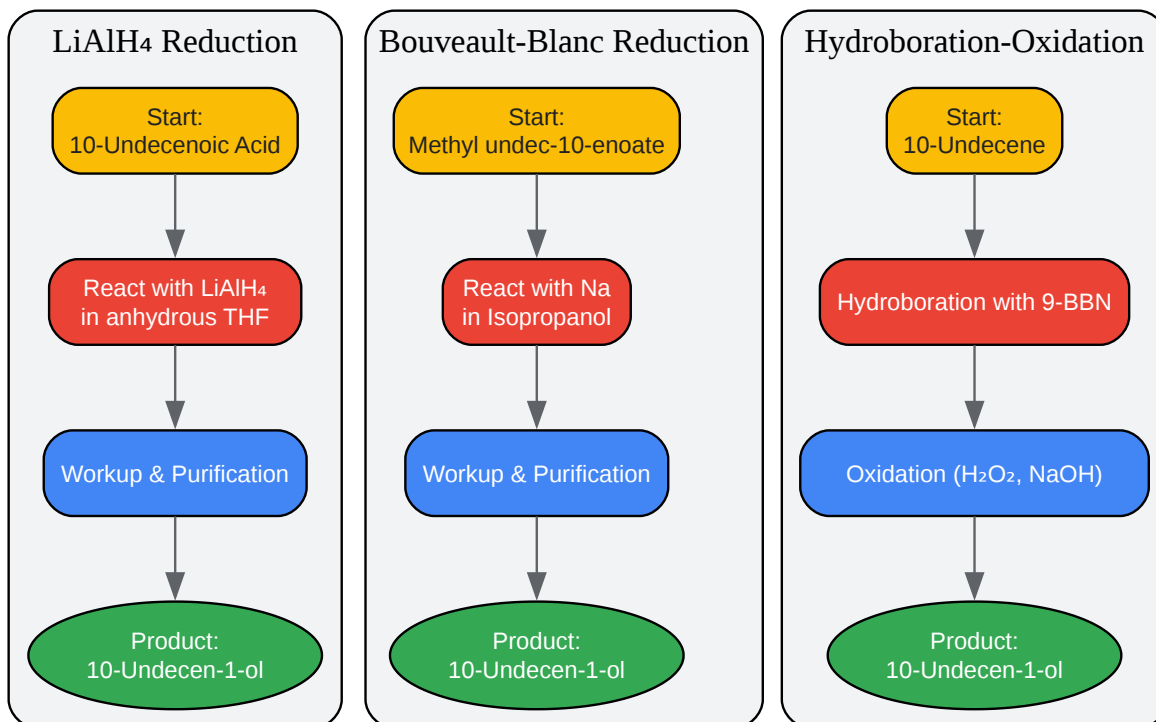
Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes to **10-Undecen-1-ol**.



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Caption: Overview of major synthetic pathways to **10-Undecen-1-ol**.



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Caption: Comparative workflow of key laboratory syntheses.

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